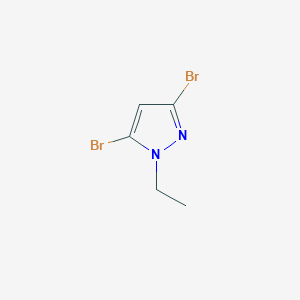

3,5-Dibromo-1-ethylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

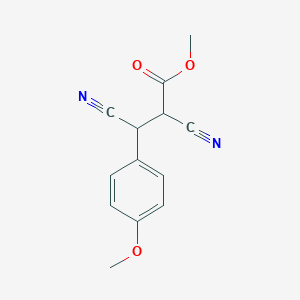

Pyrazoles, which include 3,5-Dibromo-1-ethylpyrazole, can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

Pyrazoles, including this compound, are five-membered rings with two nitrogen atoms and three carbon atoms . The bromine atoms are likely attached at the 3rd and 5th positions of the ring.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Inhibitive Effect on Steel Corrosion : Studies have demonstrated the effectiveness of bipyrazolic derivatives, including those related to 3,5-Dibromo-1-ethylpyrazole, in inhibiting the corrosion of steel in acidic environments, such as hydrochloric acid solutions. These compounds, acting as cathodic-type inhibitors, have shown to significantly reduce the rate of steel corrosion, adhering to the steel surface according to the Langmuir adsorption model and displaying high inhibition efficiencies (Tebbji, Hammouti, Oudda, Ramdani, & Benkadour, 2005) Consensus Paper.

Protection of C38 Steel in Acidic Medium : New bipyrazole derivatives have been synthesized and used as additives to protect C38 steel from corrosion in aerated hydrochloric acid solution. These studies reveal an increase in inhibition efficiency and a decrease in corrosion rate with higher inhibitor concentrations, supporting the potential application of such compounds in corrosion prevention (Zarrok, Oudda, El Midaoui, Zarrouk, Hammouti, Ebn Touhami, Attayibat, Radi, & Touzani, 2012) Consensus Paper.

Chemical Synthesis and Applications

Synthesis and Properties of Fluorescence Dyes : The synthesis of novel tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, derived from pyrazole compounds, highlights the versatility of pyrazoles in creating compounds with significant photophysical properties. These compounds exhibit high fluorescence quantum yields and have potential applications in materials science and biological imaging (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012) Consensus Paper.

Antiviral Activities Against Avian Influenza : Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized through innovative routes and tested for their anti-influenza A virus (H5N1) activities. Several of these compounds displayed significant antiviral activities, suggesting the potential of pyrazole derivatives in developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020) Consensus Paper.

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dimethylpyrazole, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and skin and eye irritation . It is recommended to use only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research could focus on exploring new synthetic strategies and applications for 3,5-Dibromo-1-ethylpyrazole and similar compounds .

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .

Mode of Action

Pyrazoles, in general, can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The presence of electron-donating or withdrawing groups can influence the formation of different tautomers .

Eigenschaften

IUPAC Name |

3,5-dibromo-1-ethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-2-9-5(7)3-4(6)8-9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFNRGXOYNUQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate](/img/structure/B2820928.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)

![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)